2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an indole moiety, a nitrophenyl group, and a quinazolinone core. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.
Synthesis of the Quinazolinone Core: The quinazolinone core can be prepared by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling Reaction: The final step involves the coupling of the indole derivative with the quinazolinone core in the presence of a suitable base and solvent to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes.
Bind to Receptors: It can bind to specific receptors on the cell surface, modulating their activity.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(4-chlorophenyl)quinazolin-4-one: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4-one: Similar structure but with a methoxyphenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the nitrophenyl group in 2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE imparts unique electronic and steric properties, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C25H18N4O3 |
---|---|
Molecular Weight |
422.4g/mol |
IUPAC Name |
2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H18N4O3/c1-16-19(20-6-2-4-8-22(20)26-16)14-15-24-27-23-9-5-3-7-21(23)25(30)28(24)17-10-12-18(13-11-17)29(31)32/h2-15,26H,1H3/b15-14+ |
InChI Key |
WLYURXRLNCOTBD-CCEZHUSRSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-] |
SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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